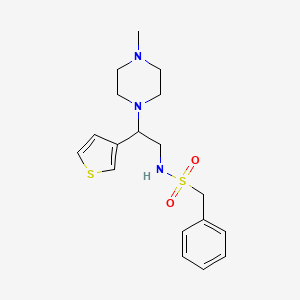

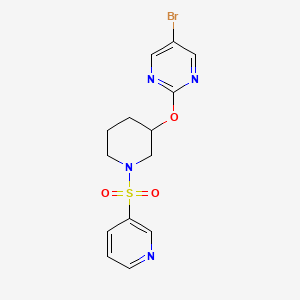

(2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride, also known as L-Homoserine, is an amino acid that plays a crucial role in the biosynthesis of methionine and threonine. It is a non-proteinogenic amino acid that is used as a building block for the synthesis of proteins and enzymes.

Applications De Recherche Scientifique

Chemical Synthesis and Reaction Mechanisms

Chemical Reactions and Hydrolysis : Studies on the reactions of acetylenecarboxylic acid with amines have led to the synthesis of various compounds. These compounds, upon hydrolysis, have been shown to split into pyruvic acid, carbon dioxide, and amines, highlighting reaction mechanisms relevant to the synthesis of complex molecules (Iwanami et al., 1964).

Enantioselective Synthesis : Research has demonstrated the enantioselective synthesis of amino acids, showcasing methods for achieving stereoselective alkylation, which is crucial for the synthesis of biologically active compounds (Arvanitis et al., 1996).

Antibacterial Compounds : The synthesis and antibacterial activity of pyridonecarboxylic acids and their analogues have been explored, indicating the potential for developing new antibacterial agents (Egawa et al., 1984).

Peptidomimetics Development : A novel synthesis route has been developed for a new class of δ-sugar amino acids from renewable sources, highlighting the potential for creating peptidomimetics with restricted structures for therapeutic applications (Defant et al., 2011).

Material Science and Biochemistry : The utilization of nitroxide spin-labeled amino acids in material science and biochemistry has been emphasized, demonstrating the role of such compounds in inducing specific molecular structures in peptides (Toniolo et al., 1998).

Novel Compound Development and Applications

Amidation of Carboxylic Acids : Research on the effective amidation of carboxylic acids using novel reagents presents a method for the synthesis of amides, which are fundamental in pharmaceuticals and organic chemistry (Kang et al., 2008).

Conformationally Constrained Dipeptide Isosteres : The synthesis of bicycles derived from tartaric acid and α-amino acids introduces a new class of dipeptide isosteres, offering insights into the design of compounds with specific biological activities (Guarna et al., 1999).

Propriétés

IUPAC Name |

(2R,6S)-6-(aminomethyl)oxane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c8-4-5-2-1-3-6(11-5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQQKAUUSYCFRS-RIHPBJNCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC(C1)C(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@H](C1)C(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dimethyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2983668.png)

![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone](/img/structure/B2983669.png)

![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2983671.png)

![3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2983672.png)

![6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2983685.png)